(2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid
CAS No.: 146306-79-8
Cat. No.: VC7905688
Molecular Formula: C19H18N4O4
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146306-79-8 |
|---|---|
| Molecular Formula | C19H18N4O4 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | (2S,3R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17+/m1/s1 |
| Standard InChI Key | LLJMYBCJYQGZOS-DIFFPNOSSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |
| SMILES | CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |
| Canonical SMILES | CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |
Introduction
Structural and Chemical Properties
Molecular Architecture and Stereochemical Configuration
The compound’s structure (C₁₉H₁₈N₄O₄) features a butanoic acid backbone with two chiral centers at positions 2 and 3, conferring the (2S,3R) configuration . The Fmoc group protects the α-amino group, while the β-carbon bears an azido (-N₃) moiety. This arrangement ensures compatibility with solid-phase peptide synthesis (SPPS) protocols, where the Fmoc group is selectively removed under basic conditions without affecting the azide .
Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 146306-79-8 | |
| Molecular Weight | 366.4 g/mol | |
| IUPAC Name | (2S,3R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
| Optical Rotation ([α]D²⁰) | -7 ± 1° (c = 1 in MeOH) |
The azide’s linear geometry (N-N-N bond angle: ~180°) and high dipole moment (4.8 D) facilitate Huisgen cycloadditions, while the Fmoc group’s UV absorbance at 301 nm enables real-time monitoring during synthesis .
Synthesis and Analytical Characterization
Solid-Phase Peptide Synthesis (SPPS) Integration
The compound is synthesized via stereoselective routes that preserve the (2S,3R) configuration. A representative protocol involves:
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Fmoc Protection: Coupling Fmoc-Cl to (2S,3R)-2-amino-3-azidobutanoic acid under Schotten-Baumann conditions.
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Chromatographic Purification: Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) achieves >98% purity .
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Deprotection: 20% piperidine/DMF removes Fmoc during SPPS while leaving the azide intact .
Mass spectral analysis (ESI-MS) confirms molecular identity with [M+H]⁺ at m/z 367.4. IR spectroscopy shows characteristic azide absorption at 2100 cm⁻¹ and Fmoc carbonyl stretch at 1715 cm⁻¹ .
Applications in Peptide Engineering
Orthogonal Reactivity in Sequential Modifications
The compound’s dual functionality enables sequential modifications:
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Fmoc Removal: Piperidine cleaves the Fmoc group, exposing the α-amino group for peptide chain elongation .
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Azide-Alkyne Cycloaddition: Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) reactions install probes, tags, or crosslinkers at defined positions .
In cyclic peptide synthesis, the azide participates in intramolecular cyclization via CuAAC, producing 1,4-disubstituted triazoles that stabilize secondary structures . Comparative studies show that (2S,3R) stereochemistry improves enzymatic stability over D-configurated analogs in serum-containing media .
Bioconjugation and Therapeutic Development
Antibody-Drug Conjugate (ADC) Engineering
As an ADC linker component, the compound enables site-specific payload attachment:
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Antibody Functionalization: Microbial transglutaminase introduces azide handles at glutamine residues.
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Payload Conjugation: Strain-promoted alkyne-azide cycloaddition (SPAAC) links cytotoxic agents like monomethyl auristatin E (MMAE) .
ADCs constructed using this strategy demonstrate improved pharmacokinetics, with <5% premature payload release in plasma over 72 hours .
Materials Science Applications
Stimuli-Responsive Hydrogel Design
The azide group participates in photoinitiated thiol-ene reactions to create shear-thinning hydrogels. A representative formulation:
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Monomer: 4-arm PEG-azide (20 kDa)
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Crosslinker: Dithiolated peptide ((2S,3R)-azidobutanoic acid derivative)
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Gelation: UV (365 nm, 10 mW/cm², 2 min)
Resulting hydrogels exhibit storage moduli (G’) of 12 ± 2 kPa, suitable for 3D bioprinting of neural scaffolds .
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